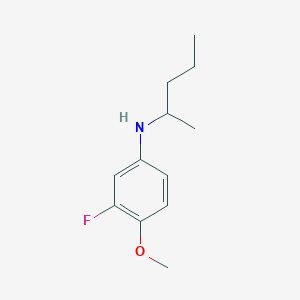
N-sec-Butyl-2,5-xylidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-sec-Butyl-2,5-xylidine is an organic compound belonging to the class of xylidines, which are derivatives of xylene. This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom and two methyl groups attached to the benzene ring at the 2 and 5 positions. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-sec-Butyl-2,5-xylidine can be synthesized through a two-step process involving nitration and reduction. The nitration of xylene produces nitro derivatives, which are then reduced to form xylidines. The nitration step is typically carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and selectivity .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often performed using continuous flow systems. This method allows for better control of reaction conditions and improved safety. The continuous flow nitration of xylenes followed by nitro-reduction has been shown to produce high yields of xylidines with efficient mass transfer and product selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N-sec-Butyl-2,5-xylidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sec-butyl and methyl groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-sec-Butyl-2,5-xylidine has a wide range of applications in scientific research and industry. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and pigments. Additionally, it finds applications in the fine chemical industry due to its reactivity and versatility .
Wirkmechanismus
The mechanism of action of N-sec-Butyl-2,5-xylidine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Xylidine
- 2,6-Xylidine
- 3,4-Xylidine
- 3,5-Xylidine
Uniqueness
N-sec-Butyl-2,5-xylidine is unique due to the presence of the sec-butyl group, which imparts distinct chemical properties and reactivity compared to other xylidine isomers. This uniqueness makes it valuable in specific industrial and research applications .
Eigenschaften
CAS-Nummer |
60388-37-6 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
N-butan-2-yl-2,5-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-11(4)13-12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3 |
InChI-Schlüssel |
CYYDUHXFEIQMAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=C(C=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















